Butyl pyrrolidine-3-carboxylate

Lipophilicity LogP Drug design

Butyl pyrrolidine-3-carboxylate (CAS 122079-54-3) is a pyrrolidine-3-carboxylic acid n-butyl ester belonging to the β-proline ester family, with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol. The compound features a secondary amine within a five-membered pyrrolidine ring and an n-butyl ester at the 3-position, yielding a computed LogP of 1.06 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.889.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 122079-54-3
Cat. No. B050030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl pyrrolidine-3-carboxylate
CAS122079-54-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CCNC1
InChIInChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3
InChIKeyGPAHFRRSJVMHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Pyrrolidine-3-Carboxylate (CAS 122079-54-3): Physicochemical Identity and Comparator Landscape for Informed Procurement


Butyl pyrrolidine-3-carboxylate (CAS 122079-54-3) is a pyrrolidine-3-carboxylic acid n-butyl ester belonging to the β-proline ester family, with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . The compound features a secondary amine within a five-membered pyrrolidine ring and an n-butyl ester at the 3-position, yielding a computed LogP of 1.06 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.889 [1]. It is supplied as a building block at ≥95–98% purity primarily for research-scale synthesis of bioactive molecules, enzyme inhibitors, and peptidomimetics . Its closest in-class analogs—methyl pyrrolidine-3-carboxylate (MW 129.16, LogP −0.26 to +0.10) [2], ethyl pyrrolidine-3-carboxylate (MW 143.18, LogP 0.09–0.49) , and tert-butyl pyrrolidine-3-carboxylate (MW 171.24, LogP 0.94–1.22) [3]—share the same pyrrolidine core but diverge significantly in lipophilicity, steric bulk, and hydrolytic lability, making indiscriminate substitution scientifically unsound.

Why Pyrrolidine-3-Carboxylate Esters Are Not Interchangeable: The Case for Butyl Pyrrolidine-3-Carboxylate (CAS 122079-54-3)


Although methyl, ethyl, n-butyl, and tert-butyl pyrrolidine-3-carboxylates all share the pyrrolidine-3-carboxylate scaffold, their divergent physicochemical properties—particularly lipophilicity (LogP spanning ~1.3 log units from methyl to butyl), conformational flexibility (rotatable bonds ranging from 2 to 5), and hydrolytic stability profiles—directly affect their performance as synthetic intermediates, protecting group strategies, and physicochemical handles in medicinal chemistry programs [1]. The n-butyl ester occupies a differentiated and often underappreciated position: it delivers markedly higher lipophilicity than methyl and ethyl esters without the acid-lability and steric congestion of the tert-butyl ester, offering a balance of stability, organic-phase partitioning, and chromatographic retention that is not replicated by any single in-class analog [2]. The quantitative evidence below demonstrates that each ester substitution produces a distinct molecular entity with measurable, consequential differences that preclude casual interchange.

Quantitative Differentiation Evidence: Butyl Pyrrolidine-3-Carboxylate (CAS 122079-54-3) Versus In-Class Ester Analogs


Lipophilicity (LogP) Differentiation: Butyl Ester Occupies a Unique Hydrophobicity Window Not Available from Methyl, Ethyl, or tert-Butyl Analogs

Butyl pyrrolidine-3-carboxylate exhibits a computed LogP of 1.06, which is approximately 1.3 log units higher than methyl pyrrolidine-3-carboxylate (LogP −0.26) and approximately 0.6–1.0 log units higher than ethyl pyrrolidine-3-carboxylate (LogP 0.09–0.49). The tert-butyl ester, despite sharing the same molecular formula and weight, shows a LogP range of 0.94–1.22, overlapping with butyl but introducing significant acid-sensitivity that compromises its utility under acidic conditions [1]. Each 1-log-unit increase in LogP corresponds to an approximately 10-fold increase in organic/aqueous partition coefficient, meaning the butyl ester partitions roughly 20-fold more favorably into organic phases than the methyl ester and approximately 4- to 10-fold more favorably than the ethyl ester [2].

Lipophilicity LogP Drug design Physicochemical profiling

Fraction of sp³ Carbons (Fsp³): Butyl Ester Maximizes Three-Dimensional Character Among Unbranched Alkyl Ester Series

The Fsp³ value for butyl pyrrolidine-3-carboxylate is 0.889 (8 of 9 carbons are sp³-hybridized), which is higher than methyl pyrrolidine-3-carboxylate (Fsp³ = 0.833; 5 of 6 carbons sp³) and ethyl pyrrolidine-3-carboxylate (Fsp³ = 0.857; 6 of 7 carbons sp³) [1]. In medicinal chemistry, higher Fsp³ correlates with improved aqueous solubility, reduced non-specific binding, and increased clinical success rates; Lovering et al. demonstrated that Fsp³ ≥ 0.45 is associated with higher probability of clinical advancement, and the butyl ester's Fsp³ of 0.889 places it in the top quartile of drug-like molecules [2].

Fraction sp3 Fsp3 Molecular complexity Drug-likeness

Rotatable Bond Count as a Conformational Flexibility Handle: Butyl Ester Provides the Highest Degree of Freedom Among Common Pyrrolidine-3-Carboxylate Esters

Butyl pyrrolidine-3-carboxylate possesses 5 rotatable bonds, compared with 2 for the methyl ester, 3 for the ethyl ester, and 3 for the tert-butyl ester [1]. Each additional rotatable bond introduces conformational degrees of freedom that modulate entropic contributions to binding, molecular recognition, and physicochemical properties such as melting point and solubility [2]. Veber et al. established that rotatable bond count ≤10 is compatible with oral bioavailability; however, within the 2–5 range relevant to these ester analogs, incremental increases provide measurable flexibility without breaching drug-likeness thresholds, making the butyl ester the most conformationally adaptable option [3].

Rotatable bonds Conformational flexibility Entropy Molecular recognition

Hydrolytic Stability Differentiation: n-Butyl Ester Resists Alkaline Hydrolysis More Effectively Than Methyl and Ethyl Esters via Steric Shielding, Without the Acid-Lability of tert-Butyl Esters

Jones and Thomas (1966) determined alkaline hydrolysis rate constants for a homologous series of alkyl acetates and propionates and demonstrated that n-butyl esters hydrolyze measurably slower than methyl and ethyl esters due to steric hindrance from the bulkier alkyl group at the acyl–oxygen cleavage transition state [1]. While direct pyrrolidine-3-carboxylate ester hydrolysis kinetics are not published, the class-level trend is well established: increasing alkyl chain length from methyl → ethyl → n-butyl correlates with decreasing alkaline hydrolysis rates [2]. Furthermore, unlike the tert-butyl ester—which undergoes rapid acid-catalyzed deprotection via an E1-type mechanism yielding isobutylene, making it unsuitable for synthetic sequences involving acidic conditions—the n-butyl ester is stable under both mild acidic and basic conditions, enabling orthogonal protecting group strategies [3].

Ester hydrolysis Steric shielding Protecting group strategy Stability

Molecular Weight Parity with tert-Butyl Ester, With Superior Conformational Linearity: Procurement and Synthetic Handling Implications

Butyl pyrrolidine-3-carboxylate (MW 171.24) and tert-butyl pyrrolidine-3-carboxylate (MW 171.24) share identical molecular formula (C₉H₁₇NO₂) and molecular weight, yet the butyl ester is described as a colorless to pale yellow liquid or low-melting solid, whereas the tert-butyl ester tends toward crystalline solid forms, particularly as hydrochloride or oxalate salts . The liquid physical state of the neat butyl ester can simplify handling in solvent-free or high-concentration reaction setups and eliminates the need for salt metathesis steps often required for tert-butyl ester hydrochloride salts. In contrast, methyl (MW 129.16, bp ~170 °C) and ethyl (MW 143.18, bp ~191 °C) esters are lower-boiling liquids that may present volatility-related losses during rotary evaporation or vacuum operations, a concern mitigated by the butyl ester's higher molecular weight and lower volatility .

Molecular weight Physical form Handling Scale-up

Application Scenarios Where Butyl Pyrrolidine-3-Carboxylate (CAS 122079-54-3) Offers Measurable Advantage Over Methyl, Ethyl, and tert-Butyl Analogs


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity Without Acid-Labile Protecting Groups

In lead optimization programs where the pyrrolidine-3-carboxylate scaffold is incorporated as a prodrug ester or a physicochemical handle, the butyl ester's LogP of 1.06 provides a lipophilicity window that the methyl (LogP ~ −0.26 to +0.10) and ethyl (LogP ~0.09–0.49) esters cannot reach, while avoiding the acid-instability of the tert-butyl ester (LogP 0.94–1.22) that is incompatible with Boc-deprotection sequences or acidic reaction conditions [1]. This makes the butyl ester uniquely suitable for parallel synthesis libraries where compounds must survive TFA-mediated cleavage yet require elevated cLogP for membrane permeability or blood–brain barrier penetration [2].

Multi-Step Total Synthesis of β-Proline-Containing Natural Products or Peptidomimetics

The n-butyl ester's 5 rotatable bonds—the highest among common pyrrolidine-3-carboxylate esters—combined with its moderated alkaline hydrolysis rate (slower than methyl/ethyl due to steric shielding, but orthogonal to acid-labile protecting groups) makes it advantageous as a persistent carboxyl protecting group in multi-step sequences that involve nucleophilic or basic conditions where methyl or ethyl esters would prematurely cleave, yet require eventual ester hydrolysis under controlled basic conditions that tert-butyl esters cannot survive [3].

Chromatography-Intensive Purification Workflows Where Enhanced Organic-Phase Retention Improves Isolation Yield

The approximately 13- to 21-fold higher organic/aqueous partition coefficient of the butyl ester relative to the methyl ester translates directly to increased retention on reverse-phase HPLC and flash chromatography, and more efficient liquid–liquid extraction from aqueous reaction mixtures. For process chemists optimizing isolation yields of polar pyrrolidine intermediates, the butyl ester's chromatographic behavior can reduce the number of extraction cycles and column volumes required compared to methyl or ethyl ester intermediates, directly impacting throughput and solvent consumption at scale [2].

Fragment-Based Drug Discovery Leveraging High Fsp³ Scaffolds for Improved Screening Outcomes

With an Fsp³ of 0.889—exceeding both methyl (0.833) and ethyl (0.857) esters—butyl pyrrolidine-3-carboxylate provides a more three-dimensional, saturated scaffold that aligns with the 'Escape from Flatland' paradigm in fragment-based drug discovery. Procurement of the butyl ester over the methyl or ethyl analog for fragment library construction may yield hit compounds with intrinsically better solubility and selectivity profiles, as higher Fsp³ has been correlated with reduced aromatic ring count, lower promiscuity, and improved clinical attrition rates [1].

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